![molecular formula C21H21NO2S B12557672 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid CAS No. 145352-11-0](/img/structure/B12557672.png)
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiopyran ring system, which is a sulfur-containing heterocycle, and a pyridine carboxylic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiopyran ring system followed by the introduction of the ethynyl group and the pyridine carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiopyran ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to introduce different substituents. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells. Pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar compounds to 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid include other benzothiopyran derivatives and pyridine carboxylic acids These compounds share structural similarities but may differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties
Properties
CAS No. |
145352-11-0 |
|---|---|
Molecular Formula |
C21H21NO2S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
6-[2-(2,2,4,4-tetramethyl-3H-thiochromen-7-yl)ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO2S/c1-20(2)13-21(3,4)25-18-11-14(6-10-17(18)20)5-8-16-9-7-15(12-22-16)19(23)24/h6-7,9-12H,13H2,1-4H3,(H,23,24) |
InChI Key |
OJSBFMMDNBCSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(SC2=C1C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


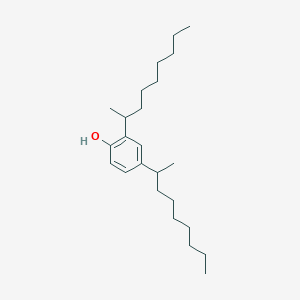
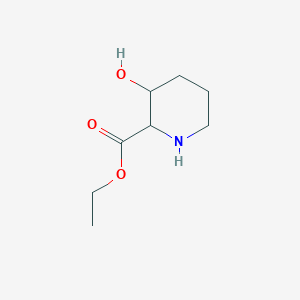
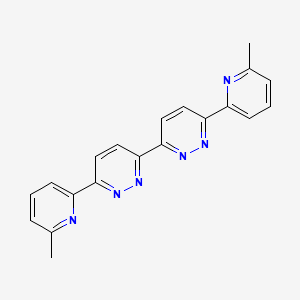
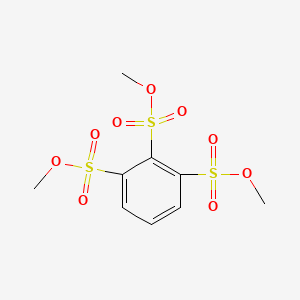
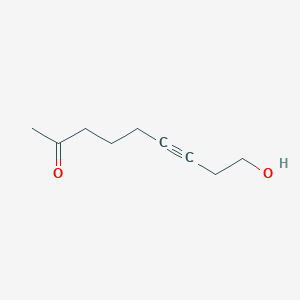
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
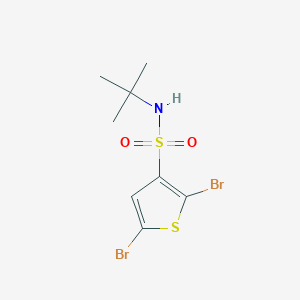
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
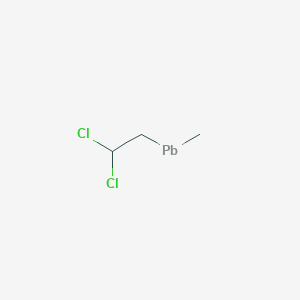
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)
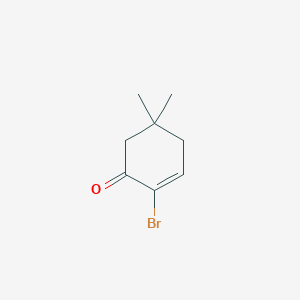

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
